REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-:12].[Na+].[CH2:14]=[O:15].Cl.[CH:17](Cl)(Cl)Cl>C(O)(=O)C.O>[CH2:17]([C:9]1[CH:10]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:6]=[C:7]([CH2:14][OH:15])[C:8]=1[OH:11])[OH:12] |f:1.2|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
106.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
227 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.331 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the contents stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a thermometer, a stirrer and a dropping funnel
|
Type
|
CUSTOM
|
Details
|
The flask was placed in a water bath
|
Type
|
CUSTOM
|
Details
|
was adjusted to 30° C.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 35° C.
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
ADDITION
|
Details
|
The chloroform layer, containing essentially all of the product resin
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
WASH
|
Details
|
washed once with water
|
Type
|
CUSTOM
|
Details
|
dried by azeotropic distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C1=C(C(=CC(=C1)C(C)(C)C)CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 276 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |